2-ethoxy-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzamide
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Overview
Description
2-ethoxy-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with ethoxy, furan, and imidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the ethoxy group through an etherification reaction. The furan and imidazole groups are then introduced via nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Imidazolines and other reduced nitrogen-containing compounds.
Substitution: Various alkoxy-substituted benzamides.
Scientific Research Applications
2-ethoxy-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and imidazole groups are known to participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide
- N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methoxybenzamide
Uniqueness
2-ethoxy-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of the ethoxy, furan, and imidazole groups allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-ethoxy-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-3-24-16-8-5-4-7-14(16)19(23)20-11-10-18-21-15(13-22(18)2)17-9-6-12-25-17/h4-9,12-13H,3,10-11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUACRHLUSQMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=NC(=CN2C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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